N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide
CAS No.: 1251699-31-6
Cat. No.: VC6671299
Molecular Formula: C24H23N5O4S2
Molecular Weight: 509.6
* For research use only. Not for human or veterinary use.
![N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide - 1251699-31-6](/images/no_structure.jpg)
Specification
CAS No. | 1251699-31-6 |
---|---|
Molecular Formula | C24H23N5O4S2 |
Molecular Weight | 509.6 |
IUPAC Name | N-(4-acetamidophenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
Standard InChI | InChI=1S/C24H23N5O4S2/c1-4-34-23-27-21-20(35-23)22(32)29(18-11-5-14(2)6-12-18)24(33)28(21)13-19(31)26-17-9-7-16(8-10-17)25-15(3)30/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,31) |
Standard InChI Key | HHKDECWUXBCAJV-UHFFFAOYSA-N |
SMILES | CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Synonyms
The systematic IUPAC name, N-[4-(3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide, reflects its multilayered architecture:
-
A 3-methylisoxazole core linked to a 4-methoxyphenyl group.
-
A sulfonamide bridge connecting to a 2,4-dimethylphenyl substituent.
-
An acetamide terminal group.
Synonyms include VC20030214 (VulcanChem identifier) and CAS registry numbers specific to vendor databases.
Molecular and Physicochemical Characteristics
Key properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molar mass | 509.6 g/mol | |
Functional groups | Isoxazole, sulfonamide, acetamide | |
Solubility | Low polarity solvents (e.g., DMSO) |
The molecular structure (Fig. 1) features planar aromatic systems and polar sulfonamide/acetylamide moieties, enabling both hydrophobic interactions and hydrogen bonding .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multistep sequence:
-
Isoxazole ring formation: Cyclocondensation of β-diketones with hydroxylamine.
-
Sulfonamide coupling: Reaction of the isoxazole intermediate with 2,4-dimethylbenzenesulfonamide chloride.
-
Acetylation: Introduction of the acetamide group using acetic anhydride.
Yield optimization (typically 40–60%) relies on controlled temperatures (80–120°C) and catalysts like triethylamine.
Key Challenges
-
Steric hindrance from the 2,4-dimethylphenyl group complicates sulfonamide coupling.
-
Purification requires chromatographic techniques due to byproduct formation .
Application | Rationale | Stage |
---|---|---|
Cardiovascular disease | Sarcomere potentiation in systolic heart failure | Preclinical |
Oncology | Apoptosis induction via kinase inhibition | Theoretical |
Recent Research Directions
Structural Analog Development
Modifications to the isoxazole and sulfonamide groups aim to enhance bioavailability . For example, replacing the methoxy group with ethoxy improves metabolic stability .
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume